Cas no 68956-54-7 (Hydrocarbons, C4-unsatd.)

Hydrocarbons, C4-unsatd. structure
Hydrocarbons, C4-unsatd. structure
Product Name:Hydrocarbons, C4-unsatd.
CAS No:68956-54-7
MF:C4H8
MW:56.1063213348389
CID:1736063
PubChem ID:62695
Update Time:2025-04-21

Hydrocarbons, C4-unsatd. Chemical and Physical Properties

Names and Identifiers

    • Hydrocarbons, C4-unsatd.
    • Isoprene C4 products
    • EINECS 210-855-3
    • (2E)-but-2-ene
    • (E)-2-C4H8
    • 017NGL487F
    • e-but-2-ene
    • AKOS025295555
    • CCRIS 8971
    • BRN 1718755
    • trans-1,2-Dimethylethylene
    • CHEBI:48363
    • 624-64-6
    • EINECS 203-452-9
    • 2-trans-Butene
    • (E)-But-2-ene
    • Dimethylethylene
    • trans-2-Butene
    • 2-BUTENE (E)-FORM [MI]
    • beta-trans-Butylene
    • Q27121170
    • E-.BETA.-BUTYLENE
    • CHEBI:48365
    • 2-Butene, (2E)-
    • 2-Butene,(2E)-
    • MFCD00064458
    • UNII-S1SK37516R
    • DTXSID7027255
    • 2-Butenes, cis & trans
    • E-2-BUTENE
    • Butylene-2
    • 2-Butene-trans
    • but-2-ene
    • 107-01-7
    • UNII-017NGL487F
    • trans-2-Butene, >=99%
    • beta-Butylene
    • HSDB 5723
    • .beta.-Butylene
    • HSDB 180
    • 2-Buten
    • NS00007689
    • (E)-2-Butene
    • EC 203-452-9
    • Butene, 2-
    • 2-Butene, trans-
    • (2E)-2-Butene
    • 2-BUTENE
    • trans-but-2-ene
    • 2-BUTENE (E)-FORM
    • beta-Butene
    • .BETA.-BUTYLENE, E-
    • TRANS-2-BUTENE [HSDB]
    • B0691
    • Pseudobutylene
    • EINECS 273-307-2
    • 2-BUTENE, (E)-
    • trans-Butene
    • Butene-2
    • S1SK37516R
    • 3-01-00-00732 (Beilstein Handbook Reference)
    • 68956-54-7
    • CH3CH=CHCH3
    • trans-But-2-en
    • Low-boiling butene-2
    • Inchi: 1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
    • InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
    • SMILES: C(/C)=C\C

Computed Properties

  • Exact Mass: 56.06264
  • Monoisotopic Mass: 56.062600255g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 15.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: log Kow = 1.85 (mixture of 70% cis- and 30% trans-2-Butene)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent